8-Chloroquinolin-4-amine
Overview
Description
8-Chloroquinolin-4-amine is a chemical compound that is part of the quinoline family, characterized by a quinoline core structure with a chlorine atom at the 8th position and an amino group at the 4th position. This structure is a key intermediate in the synthesis of various derivatives with potential pharmacological activities.
Synthesis Analysis
The synthesis of 8-chloroquinolin-4-amine derivatives can be achieved through amination reactions. For instance, novel 4-amino-2-phenylquinoline derivatives were synthesized by reacting 4-chloro-2-arylquinoline compounds with amide solvents, indicating that the amination process is influenced by the steric and electronic effects of the substituents on the amino group . Another approach involves the nucleophilic substitution reaction of 2-chloro-3-(chloromethyl)-8-methylquinoline with various amines in the presence of triethylamine, leading to the formation of secondary amines .
Molecular Structure Analysis
The molecular structure of 8-chloroquinolin-4-amine derivatives is characterized by the presence of the quinoline core, a chlorine atom, and an amino group. The electronic configuration of these substituents can significantly affect the reactivity and interaction of the molecule with other chemical entities. The structure-activity relationship studies in related compounds, such as tetrahydroisoquinolines, have shown that the presence of certain substituents attached to the isoquinoline skeleton is crucial for biological activity .
Chemical Reactions Analysis
8-Chloroquinolin-4-amine derivatives undergo various chemical reactions, leading to a wide range of products. For example, the reaction of 8-aminoquinoline with substituted aromatic aldehydes results in the formation of aminals . Additionally, the aminothiazolyl derivative of 8-hydroxyquinoline reacts with aromatic aldehydes to yield Schiff bases, which can further react to form various heterocyclic compounds with potential antimicrobial activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-chloroquinolin-4-amine derivatives are influenced by their molecular structure. The presence of the amino group can lead to hydrogen bonding, affecting solubility and boiling points. The chlorine atom can participate in electrophilic substitution reactions, which is a key feature in the synthesis of more complex molecules. The synthesized compounds are typically characterized using techniques such as IR, 1H NMR, 13C NMR, mass spectrometry, and elemental analysis to confirm their structure .
Scientific Research Applications
Pharmacological Effects in Cancer Treatment
8-Chloroquinolin-4-amine, as part of the chloroquine family, demonstrates significant effects on tissue homeostasis by targeting various signaling pathways in mammalian cells. A key area of impact is autophagy, which regulates macromolecule turnover and plays a crucial role at the interface between inflammation and cancer progression. These properties make chloroquines, including 8-Chloroquinolin-4-amine, relevant in cancer therapy research (Varışlı, Cen, & Vlahopoulos, 2019).
Repurposing in Various Diseases
Research has explored repurposing chloroquine, closely related to 8-Chloroquinolin-4-amine, for managing various infectious and non-infectious diseases. This includes its potential applications in anticancer combination chemotherapy, driven by its biochemical properties and the ability to impact different signaling pathways (Njaria, Okombo, Njuguna, & Chibale, 2015).
Enhancing Cancer Therapies
8-Chloroquinolin-4-amine, as part of chloroquine analogs, has been studied for its potential in enhancing cancer therapies. These compounds can sensitize cell-killing effects by ionizing radiation and chemotherapeutic agents in a cancer-specific manner, due to their lysosomotrophic property. This suggests a significant role in improving the efficacy of conventional cancer therapies (Solomon & Lee, 2009).
Sensitization to Chemotherapy
Studies show that chloroquine can sensitize breast cancer cells to chemotherapy. This effect was found to be independent of autophagy inhibition, indicating a broader impact of chloroquine and its analogs in cancer treatment strategies (Maycotte et al., 2012).
Complexation with Metal Ions
Research into the complexation behavior of chloroquine with metal ions has been conducted. This includes studying its ability to chelate titanium ions, which demonstrates the potential of chloroquine and its analogs in sequestering metal ions from various systems (Otuokere et al., 2019).
Antibacterial Properties
Investigations into the antibacterial properties of 8-nitrofluoroquinolone derivatives, closely related to 8-Chloroquinolin-4-amine, have shown promising antibacterial activity against both gram-positive and gram-negative strains. This expands the potential application of 8-Chloroquinolin-4-amine derivatives in antibacterial research (Al-Hiari et al., 2007).
Safety And Hazards
Future Directions
8-Aminoquinoline is a common nitrogen-containing heterocyclic framework in many natural products, functional materials, and useful drugs . It has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization in recent years . This suggests that 8-Chloroquinolin-4-amine and similar compounds may have potential future applications in the field of medicinal chemistry.
properties
IUPAC Name |
8-chloroquinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXSIWQVJINCRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80485174 | |
Record name | 8-chloroquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80485174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloroquinolin-4-amine | |
CAS RN |
65340-72-9 | |
Record name | 8-chloroquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80485174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-8-chloroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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